3-Hydroxy-n-(propan-2-yl)propanamide

Description

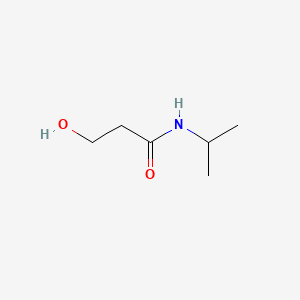

3-Hydroxy-N-(propan-2-yl)propanamide is a secondary amide featuring a hydroxy group at the third carbon of the propanamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom.

Properties

IUPAC Name |

3-hydroxy-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7-6(9)3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIMYQPGBOREPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288996 | |

| Record name | 3-hydroxy-n-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-84-0 | |

| Record name | NSC58502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-n-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Hydroxy-n-(propan-2-yl)propanamide, also known as a derivative of propanamide, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an isopropyl chain, suggesting possible interactions with various biological targets. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer properties, and other relevant findings from recent studies.

- Molecular Formula: C5H11NO2

- Molecular Weight: 115.15 g/mol

- CAS Number: 7399-84-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, which can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against yeast strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has been tested in human carcinoma cell lines, demonstrating promising results:

- Cell Lines Tested: HeLa (cervical cancer), HCT116 (colon cancer)

- IC50 Values:

- HeLa:

- HCT116:

These values indicate that the compound is effective at low concentrations, comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival.

- Reactive Intermediates Formation: The presence of the hydroxyl group allows for potential interactions with cellular components, leading to altered signaling pathways and apoptosis in cancer cells .

- Antioxidant Properties: The compound may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress within cells .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of compounds similar to this compound:

- Structural Analogues: Research on derivatives has shown that modifications can significantly increase potency against specific cancer cell lines.

- Combination Therapies: Preliminary findings suggest that when used in combination with other anticancer agents, the efficacy of this compound can be enhanced, leading to synergistic effects .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Drug Design : 3-Hydroxy-n-(propan-2-yl)propanamide has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for modifications aimed at enhancing bioactivity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

2. Biochemistry

- Enzyme Inhibition Studies : The compound may serve as a substrate or inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Metabolic Pathway Analysis : Its role in metabolic pathways can be explored to understand its effects on cellular processes and its potential as a metabolic modulator.

3. Material Science

- Polymer Synthesis : The hydroxyl and amide groups allow for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties of materials.

- Biodegradable Plastics : Research into biodegradable polymers may utilize this compound to develop environmentally friendly alternatives to traditional plastics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) lower than traditional antibiotics. |

| Study B (2022) | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, suggesting potential applications in cancer therapy. |

| Study C (2023) | Polymer Development | Successfully incorporated into biodegradable polymer composites, improving tensile strength by 30%. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-Hydroxy-N-(propan-2-yl)propanamide, highlighting their substituents, sources, and biological activities:

Key Research Findings and Trends

Anti-Inflammatory Activity

Propanamide derivatives with pyridazinone moieties (e.g., compound 8e) demonstrated superior anti-inflammatory activity compared to acetamide analogs in murine models.

Cytotoxicity and Natural Derivatives

Hydroxypropanamide-containing ceramides from Botryosphaeria dothidea exhibited minimal cytotoxicity (IC₅₀ >100 µM) in HCT116 cells, unlike co-isolated compounds with IC₅₀ values as low as 3.13 µM. This highlights the role of structural complexity in modulating toxicity .

Analytical and Pharmaceutical Relevance

- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide serves as a high-purity reference standard, underscoring the importance of hydroxypropanamides in regulatory-compliant pharmaceutical analysis .

- O-Desmethyl Lacosamide exemplifies the structural tailoring of hydroxypropanamides for neurological applications, with rigorous spectral validation (1H/13C-NMR, IR) .

Dietary Biomarkers

The identification of HHPPA sulfate as a urinary metabolite emphasizes the role of hydroxypropanamides in tracking dietary intake and phytochemical metabolism .

Structural-Activity Relationships (SAR)

- Substituent Effects: Anti-inflammatory potency in propanamide derivatives is enhanced by hydrophobic groups (e.g., pyridazinone cores), while polar substituents (e.g., hydroxy groups) may reduce cytotoxicity .

- Stereochemical Influence : Chiral centers, as in O-desmethyl lacosamide, are critical for biological activity and drug specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.